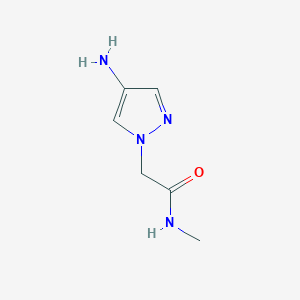
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The “2-(4-amino-1H-pyrazol-1-yl)” part of the name suggests that an amino group is attached to the pyrazole ring. The “N-methylacetamide” part indicates that a methylacetamide group is also attached to the molecule .
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. The pyrazole ring, amino group, and methylacetamide group would all contribute to its molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole ring, amino group, and methylacetamide group could affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and explored for their coordination chemistry with transition metals and potential antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their self-assembly processes influenced by hydrogen bonding, showcasing significant antioxidant activities through various in vitro assays (Chkirate et al., 2019).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at serving as antimicrobial agents, has been explored. These compounds, derived from reactions involving cyanoacetamide, have shown promising in vitro antibacterial and antifungal activities, highlighting their potential as novel therapeutic agents (Darwish et al., 2014).
Antitumor and Antioxidant Evaluations
Further research into N-substituted-2-amino-1,3,4-thiadiazoles derived from 2-amino-1,3,4-thiadiazole and chloroacetyl chloride has demonstrated their potential in antitumor and antioxidant evaluations. These compounds have exhibited promising activities, marking them as candidates for further investigation in cancer therapy and oxidative stress mitigation (Hamama et al., 2013).
Novel Antipsychotic Agents
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have revealed their potential as novel antipsychotic agents. These compounds, designed as possible isosteric replacements for earlier series, have shown promising behavioral effects in animal models without interacting with dopamine receptors, suggesting a unique mechanism of action for antipsychotic activity (Wise et al., 1987).
Synthesis of Pyrano[2,3-c]-Pyrazoles
Research into green, solvent-free synthesis methods for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines has explored the environmental and chemical efficiency of synthesizing these compounds. Such studies contribute to the development of sustainable practices in chemical synthesis with applications in material science and pharmaceuticals (Al-Matar et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYIVIAILMCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide | |
CAS RN |
1152853-30-9 | |
| Record name | 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



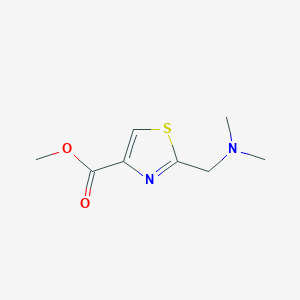
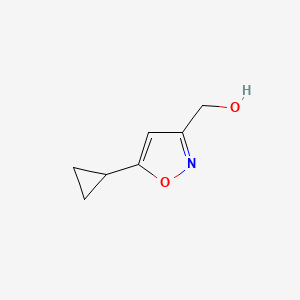
![1-(2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B1514918.png)


![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B1514942.png)
![2-[(3-Aminobenzyl)(methyl)amino]ethanol](/img/structure/B1514944.png)
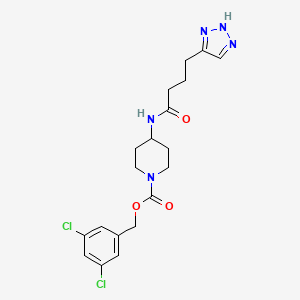

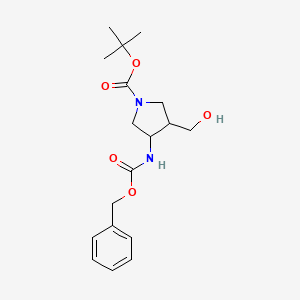


![1-Butyl-2-(2-[3-[2-(1-butyl-1h-benzo[cd]indol-2-ylidene)ethylidene]-2-chlorocyclohex-1-enyl]vinyl)benzo[cd]indolium tetrafluoroborate](/img/structure/B1514986.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid](/img/structure/B1514987.png)